

# Spectroscopic and Synthetic Overview of (R)-7-Methylchroman-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	(R)-7-Methylchroman-4-amine	
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**(R)-7-Methylchroman-4-amine**, with the CAS number 1213179-04-4, is a chiral amine derivative of the chroman scaffold, a structural motif present in various biologically active compounds. While specific, publicly available experimental spectroscopic data for this compound is limited, this guide provides an in-depth overview of its expected spectroscopic characteristics and a general methodology for its synthesis and characterization. This information is intended to support researchers in the identification, synthesis, and further investigation of this and related molecules.

### **Molecular Structure and Properties**

• IUPAC Name: (4R)-7-methyl-3,4-dihydro-2H-chromen-4-amine

Molecular Formula: C10H13NO

Molecular Weight: 163.22 g/mol [1]

### **Predicted Spectroscopic Data**

The following tables summarize the expected spectroscopic data for **(R)-7-Methylchroman-4-amine** based on its chemical structure and general principles of NMR, MS, and IR spectroscopy. These values are predictions and should be confirmed by experimental data.

Table 1: Predicted <sup>1</sup>H NMR Spectral Data



Chemical Shift (δ)	Multiplicity	Number of Protons	Assignment
~ 7.0 - 6.8	m	3H	Aromatic protons (H-5, H-6, H-8)
~ 4.2 - 4.0	m	2H	O-CH <sub>2</sub> (H-2)
~ 3.8 - 3.6	t	1H	CH-NH <sub>2</sub> (H-4)
~ 2.3	S	3H	Ar-CH₃ (at C-7)
~ 2.1 - 1.8	m	2H	CH <sub>2</sub> (H-3)
~ 1.6	br s	2H	NH2

Table 2: Predicted <sup>13</sup>C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment
~ 150 - 148	Aromatic C-O (C-8a)
~ 138 - 136	Aromatic C-CH₃ (C-7)
~ 129 - 127	Aromatic CH (C-5)
~ 125 - 123	Aromatic CH (C-6)
~ 122 - 120	Aromatic C (C-4a)
~ 118 - 116	Aromatic CH (C-8)
~ 65 - 63	O-CH <sub>2</sub> (C-2)
~ 48 - 46	CH-NH <sub>2</sub> (C-4)
~ 32 - 30	CH <sub>2</sub> (C-3)
~ 21 - 19	Ar-CH₃

Table 3: Predicted Mass Spectrometry Data



m/z	Interpretation
163.10	[M] <sup>+</sup> (Molecular Ion)
146.08	[M-NH <sub>3</sub> ] <sup>+</sup>
133.06	[M-CH <sub>2</sub> O] <sup>+</sup>
118.06	[M-C₂H₅O] <sup>+</sup>

Table 4: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm <sup>-1</sup> )	Functional Group	Vibrational Mode
3400 - 3250	N-H	Stretching (doublet for primary amine)
3050 - 3000	C-H (Aromatic)	Stretching
2960 - 2850	C-H (Aliphatic)	Stretching
1620 - 1580	N-H	Bending
1500 - 1400	C=C (Aromatic)	Stretching
1260 - 1200	C-O (Aryl ether)	Asymmetric Stretching
1100 - 1000	C-N	Stretching

### **General Experimental Protocols**

The synthesis of **(R)-7-Methylchroman-4-amine** would likely proceed from a corresponding ketone, 7-methylchroman-4-one, via a stereoselective reductive amination or resolution of the racemic amine.

#### 1. Synthesis of 7-Methylchroman-4-one (Precursor)

A common route to the chromanone core is through a Pechmann condensation or a related cyclization reaction starting from a substituted phenol (in this case, m-cresol) and a suitable three-carbon synthon.

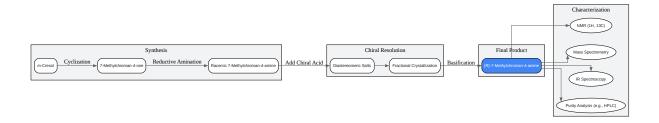


- 2. Stereoselective Reductive Amination of 7-Methylchroman-4-one
- Reaction: 7-Methylchroman-4-one is reacted with an ammonia source (e.g., ammonium acetate) and a reducing agent (e.g., sodium cyanoborohydride) in a suitable solvent like methanol.
- Chiral Control: To obtain the (R)-enantiomer, a chiral auxiliary or a chiral catalyst would be employed during the reduction of an intermediate imine. Alternatively, enzymatic reductive amination could be used.
- 3. Resolution of Racemic 7-Methylchroman-4-amine
- The racemic amine can be synthesized via non-stereoselective reductive amination.
- The racemate is then treated with a chiral resolving agent (e.g., (R)-(-)-mandelic acid or a derivative of tartaric acid) to form diastereomeric salts.
- These salts are separated by fractional crystallization based on their different solubilities.
- The desired diastereomeric salt is then treated with a base to liberate the pure (R)enantiomer of the amine.
- 4. Spectroscopic Characterization
- NMR Spectroscopy: ¹H and ¹³C NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d<sub>6</sub> (DMSO-d<sub>6</sub>).
- Mass Spectrometry: High-resolution mass spectrometry (HRMS) using techniques like electrospray ionization (ESI) would be used to confirm the molecular formula.
- Infrared Spectroscopy: An FT-IR spectrometer would be used to obtain the infrared spectrum
  of the compound, typically as a thin film or in a KBr pellet, to identify the key functional
  groups.

## **Experimental Workflow Diagram**



The following diagram illustrates a general workflow for the synthesis and characterization of **(R)-7-Methylchroman-4-amine**.



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Caption: General workflow for synthesis and characterization.

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#### References

- 1. cymitquimica.com [cymitquimica.com]
- To cite this document: BenchChem. [Spectroscopic and Synthetic Overview of (R)-7-Methylchroman-4-amine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15237629#spectroscopic-data-for-r-7-methylchroman-4-amine]



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